Enhanced Plasmin Inhibition via 3-Oxotetrahydrofuran Core versus Cyclopentanone Scaffolds
In a systematic structure-activity relationship (SAR) study of cyclic ketone-based plasmin inhibitors, peptide inhibitors incorporating the 3-oxotetrahydrofuran group demonstrated the highest activities among all evaluated ring systems [1]. This superiority was specifically quantified against cyclopentanone-based scaffolds lacking heteroatom substitution.
| Evidence Dimension | Plasmin Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Inhibitors incorporating 3-oxotetrahydrofuran core (e.g., compounds 5c and 5g) achieved IC50 values in the low micromolar range |
| Comparator Or Baseline | Cyclopentanone-based inhibitor (compound 2): IC50 = 2.7 μM |
| Quantified Difference | Incorporation of 3-oxotetrahydrofuran resulted in superior activity; SAR studies explicitly state that peptide inhibitors with 3-oxotetrahydrofuran and 3-oxotetrahydrothiophene 1,1-dioxide groups had the highest activities among all tested cyclic ketone cores [1] |
| Conditions | In vitro enzymatic assay against human plasmin; inhibitors synthesized as peptide conjugates with alkylamino substituents designed for S1 subsite binding |
Why This Matters
For medicinal chemistry procurement, the 3-oxotetrahydrofuran core provides a validated, high-activity starting point for serine protease inhibitor development, offering a quantifiable advantage over cyclopentanone alternatives that require additional heteroatom substitution to achieve comparable potency.
- [1] Xue F, et al. Structure–activity studies of cyclic ketone inhibitors of the serine protease plasmin: Design, synthesis, and biological activity. Bioorganic & Medicinal Chemistry. 2006;14(24):8467-8487. View Source
